Marfey's reagent Marfey's reagent Used for chiral amino acid analysis.

Brand Name: Vulcanchem
CAS No.: 95713-52-3
VCID: VC21168276
InChI: InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m0/s1
SMILES: CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Molecular Formula: C9H9FN4O5
Molecular Weight: 272.19 g/mol

Marfey's reagent

CAS No.: 95713-52-3

Cat. No.: VC21168276

Molecular Formula: C9H9FN4O5

Molecular Weight: 272.19 g/mol

* For research use only. Not for human or veterinary use.

Marfey's reagent - 95713-52-3

Specification

CAS No. 95713-52-3
Molecular Formula C9H9FN4O5
Molecular Weight 272.19 g/mol
IUPAC Name (2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide
Standard InChI InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m0/s1
Standard InChI Key NEPLBHLFDJOJGP-BYPYZUCNSA-N
Isomeric SMILES C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
SMILES CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Canonical SMILES CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

Introduction

Chemical Identity and Structure

Marfey's reagent, chemically known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), possesses the molecular formula C9H9FN4O5 . The compound features a critical chiral center in its alanine group, specifically in the L-form, which serves as the foundation for its ability to form diastereomers with amino acids . The reagent contains a reactive aromatic fluorine that undergoes nucleophilic substitution with free amine groups. This structural arrangement allows Marfey's reagent to form diastereomeric derivatives with amino acids that can be subsequently separated using reversed-phase high-performance liquid chromatography (HPLC) . The structure incorporates several functional groups that contribute to its unique chemical properties, including dinitro groups that enhance its reactivity and detection capabilities through strong UV absorption.

Nomenclature and Identification

The compound is commercially identified through several systematic names and identifiers:

PropertyInformation
Chemical Name1-fluoro-2,4-dinitrophenyl-5-L-alanine amide
Common NameMarfey's reagent
AbbreviationFDAA
Alternative Names(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide; (2S)-2-[(5-fluoro-2,4-dinitrophenyl)amino]propanamide
CAS Number95713-52-3
Maximum UV Absorption340 nm
Extinction Coefficient3×10^4 M^-1 cm^-1 (after HPLC)

Historical Development

The historical origins of Marfey's reagent can be traced back to Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), which was first reported in 1945 by Frederick Sanger . FDNB proved highly useful for masking free amino groups on proteins, particularly in Sanger's groundbreaking work on insulin sequence determination, completed in 1959 . This work represented the first successful protein sequence determination in history, establishing a foundation for future advances in protein analysis.

Mechanism of Action

The central mechanism behind Marfey's reagent's utility involves its reaction with primary amines through nucleophilic substitution of the aromatic fluorine . When a racemic mixture of amino acids is treated with this reagent, analogous diastereomers are formed. The critical distinction is that L-amino acids and D-amino acids produce different diastereomers (L-L and L-D) when reacted with L-Marfey's reagent .

Basis for Chromatographic Separation

The chromatographic separation of these diastereomers has been attributed to the formation of an intramolecular hydrogen bond between the carboxy and carboxyamide groups in the L-L diastereomer, and the non-formation (or weaker formation) of this hydrogen bond in the L-D diastereomer . Bruckner and Gah provided detailed descriptions and analysis of this hydrogen bonding feature, including models showing a larger spatial gap between the carboxylic acid hydrogen in alanine and the carboxyamide group in the reagent portion of the L-D diastereomer molecule . These subtle structural differences provide the basis for separation using conventional reversed-phase chromatography techniques.

Reaction Kinetics and Parameters

ParameterDescription
TemperatureTypically 37-40°C
pHMild alkaline conditions
Reaction Time1-2 hours for most amino acids; overnight for some
Light ConditionsProtected from light
Reagent ExcessTypically 3-4 fold excess recommended

The kinetics are particularly complex for amino acids capable of forming bis-Marfey's adducts, such as histidine, ornithine, lysine, and tyrosine . These compounds can form both mono- and di-substituted products, requiring careful consideration of reaction conditions for quantitative analysis.

Applications in Analytical Chemistry

Marfey's reagent has found extensive applications in analytical chemistry, particularly in the analysis of amino acid stereochemistry. Its versatility has made it an essential tool across multiple fields of research.

LC-MS/MS-Based Analysis

Recent advancements have coupled Marfey's reagent derivatization with LC-MS/MS-based separation and detection, allowing for high-sensitivity quantification of amino acid enantiomers . In a comprehensive study investigating this approach, researchers demonstrated that a water/acetonitrile/ammonium acetate (pH 6.5) solvent system allowed all 19 amino acid D/L pairs to be chromatographically resolved on a 30-minute gradient . Negative mode detection at pH 6.5 provided excellent sensitivity, with the method demonstrating good linearity over a wide concentration range for all 20 standard amino acids .

Analysis of Complex Biological Samples

Marfey's reagent has proven particularly valuable for the analysis of complex biological samples, including:

  • Protein and non-protein amino acids in bioactive natural products

  • Organisms including bacteria, blue-green algae, filamentous fungi, plants, marine sponges, invertebrates, and vertebrates

  • Physiological samples including human specimens

  • Biologically relevant synthetic peptides

  • Amino acid residues in bacterial cell wall peptidoglycan biosynthesis pathways

Advantages and Limitations

Understanding the strengths and weaknesses of Marfey's reagent is essential for its effective application in analytical procedures.

Advantages

Marfey's reagent offers several significant advantages that have contributed to its widespread adoption:

  • Simplicity and Effectiveness: The derivatization process is straightforward, requiring mild reaction conditions .

  • Quantitative Reaction: The reagent generally reacts quantitatively in one to two hours under mild alkaline conditions .

  • High Yield: Studies using radioactively labeled amino acids have demonstrated reaction yields exceeding 99%, implying minimal reaction bias .

  • Stability of Derivatives: When protected from light, Marfey's derivatives of most amino acids remain stable for over 72 hours at 4°C .

  • Minimal Racemization: No detectable racemization occurs during the derivatization process itself, ensuring accuracy in stereochemical analysis .

  • Superior Resolution: In comparative studies, Marfey's reagent typically provides better resolution (Rs) than alternative methods, including direct chiral chromatography and other derivatizing agents like GITC .

Limitations and Challenges

Despite its numerous advantages, Marfey's reagent presents certain challenges:

  • Varying Reaction Rates: Derivatization rates vary substantially between amino acids, with some requiring overnight derivatization for complete reaction .

  • Multiple Reactive Sites: Complications arise with amino acids containing multiple amine groups (histidine, ornithine, lysine) or with tyrosine, which can form bis-Marfey's adducts .

  • Light Sensitivity: Derivatives show significant degradation upon exposure to sunlight, necessitating protection from light during storage and analysis .

  • Racemization During Sample Preparation: While the derivatization itself causes minimal racemization, acid hydrolysis of peptides prior to analysis may cause racemization, affecting the original enantiomeric purity .

Analytical Procedures and Methodology

Standard Derivatization Protocol

Based on the literature, a typical analytical derivatization procedure involves:

  • Addition of Marfey's reagent (typically as a solution in acetone) to the sample containing amino acids .

  • Addition of a base such as triethylamine (TEA) to maintain alkaline conditions .

  • Incubation at 37-40°C for the appropriate duration (1-24 hours depending on amino acids present) .

  • Quenching with acid (HCl) and dilution prior to analysis .

  • Confirmation of excess reagent, typically 3-4 fold excess using UV-vis monitoring at 340 nm .

Chromatographic Conditions

Optimized chromatographic conditions vary depending on the specific application, but common parameters include:

ParameterTypical Conditions
ColumnC18 reversed-phase (most common)
Mobile PhaseWater/acetonitrile gradients, often with buffer additives
pHAcidic (pH 2-3) or neutral (pH 6.5) depending on detection mode
DetectionUV (340 nm) or MS/MS (positive or negative mode)
Temperature25-50°C
Flow RateTypically 1 mL/min

Detection and Quantification

Detection methods have evolved from simple UV absorption to sophisticated mass spectrometry techniques:

  • UV Detection: Traditional method using absorption at 340 nm, providing nanomole sensitivity in typical HPLC applications .

  • MS/MS Detection: Modern approaches utilize mass spectrometry, particularly in negative mode at neutral pH, offering enhanced sensitivity and specificity .

  • Quantification: Internal standards such as ^13C3-D-Ala are frequently employed for accurate quantification .

Structural Variants and Derivatives

Research Variants

Researchers have synthesized numerous structural variants by replacing the L-alanine amide moiety with other amino acid amides:

  • FDNP-L-Met-NH2: Synthesized by nucleophilic substitution of fluorine in 1,5-difluoro-2,4-dinitrobenzene (DFDNB) with L-methioninamide .

  • FDNP-D-Phg-NH2: Produced using D-phenylglycinamide, showing excellent separation for serine and asparagine where other reagents failed .

  • Other variants: Including FDNP-L-Phe-NH2, FDNP-L-Val-NH2, FDNP-L-Leu-NH2, and FDNP-L-Pro-NH2 .

These structural variants offer different selectivity profiles, potentially improving the resolution of specific amino acid pairs that may be challenging to separate with the standard reagent.

Recent Developments and Advanced Methods

Recent years have witnessed significant advancements in the application of Marfey's reagent for chiral analysis.

Advanced Marfey's Method

The "advanced Marfey's method" represents an enhancement of the traditional approach, typically involving the use of both L- and D-Marfey's reagents for derivatization of the same sample . By comparing retention times of derivatives formed with both reagents, this method provides more definitive assignment of absolute configuration.

C3 Marfey's Method

The C3 Marfey's method utilizes a C3 reversed-phase column rather than the traditional C18 column, providing improved resolution for certain amino acid pairs . This method has demonstrated enhanced resolution and sensitivity, including the ability to resolve all isoleucine isomers, against an array of amino acids .

Two-Dimensional Techniques

The combination of HPLC with various mass spectrometry techniques has significantly enhanced the capabilities of Marfey's method . These 2D approaches allow for the separation and identification of complex mixtures of amino acids in biological samples with unprecedented sensitivity and specificity.

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